9,11-Octadecadien-13-olide

Chemical Ecology Chiral Semiochemicals Heliconius Pheromones

Resolving enantiomeric macrolide pheromones in Heliconius chemical ecology demands authenticated chiral standards. Generic analogs fail-insect odorant receptors discriminate (R)- from (S)-coriolide, rendering stereochemical fidelity non-negotiable. 9,11-Octadecadien-13-olide (R-coriolide) supplies a validated (R)-(Z,E)-configured reference for unambiguous enantiomer assignment via GC-EAD/GC-MS. Its defined 14-membered lactone scaffold with conjugated (Z,E)-diene at C9-C11 enables precise retention-time and mass-spectral benchmarking against co-occurring (S)-coriolide. Supplied at ≥95% purity; suitable for scent-gland compositional analysis, reconstituted pheromone behavioral assays, and synthetic methodology validation.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 124916-99-0
Cat. No. B049244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Octadecadien-13-olide
CAS124916-99-0
Synonyms9,11-octadecadien-13-olide
9,11-ODDO
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCC1C=CC=CCCCCCCCC(=O)O1
InChIInChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12-
InChIKeyHTERFNUMHPQMKV-YUKZMVOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,11-Octadecadien-13-olide for Semiochemical Research


9,11-Octadecadien-13-olide (CAS 124916-99-0) is a chiral, 14-membered unsaturated macrolactone (C₁₈H₃₀O₂, MW 278.4 g/mol) belonging to the octadecadienolide class of insect semiochemicals. First isolated from the abdominal glands of the Neotropical nymphalid butterfly Heliconius pachinus [1], the compound is characterized by a conjugated (Z,E)-diene system at positions 9 and 11, and a stereogenic center at C-13. The (R)-enantiomer, also referred to as (R)-coriolide, constitutes one of a suite of structurally related C₁₈ macrolides identified across Heliconius species, but exhibits a unique species-association and stereochemical profile that sets it apart from its (S)-configured congener, S‑coriolide, and from other co-occurring macrolides. Its primary documented application lies in chemical ecology, where it serves as a benchmark compound for studying enantioselective pheromone communication, species-specific signal evolution, and the biosynthetic origin of lepidopteran semiochemicals.

Why Generic Substitution Fails for 9,11-Octadecadien-13-olide


Generic substitution of 9,11-octadecadien-13-olide with other C₁₈ macrolides, such as the saturated octadecanolide or the (S)-enantiomer S‑coriolide, would compromise the integrity of experiments in chemical ecology and pheromone biology. The Heliconius scent-gland chemical profiles are characterized by a precise combination of macrolide structures, each differing in the degree and position of unsaturation and the absolute configuration of the chiral center [1]. For example, the co-occurring compounds (9Z,11E,13S)-octadeca-9,11-dien-13-olide (S‑coriolide), (9Z,11E,13S,15Z)-octadeca-9,11,15-trien-13-olide, (9Z,13S)-octadec-9-en-13-olide, and (9Z,11S)-octadec-9-en-11-olide have been explicitly shown to all possess (S)-configuration when analyzed on chiral stationary phases [2], whereas the title compound was originally described as the (R)-enantiomer [3]. In insect chemical communication, enantiomers frequently elicit distinct or even opposite behavioral responses such as attraction vs. antagonism. The failure to employ the correct enantiomer may therefore lead to false negatives in bioassays, misleading structure-activity relationship conclusions, and the inability to reproduce species-specific physiological effects. The quantitative species-distribution and Kovats retention index data presented below uniquely define this compound, making it irreplaceable for any study requiring a certified (R)-enantiomer of a Heliconius-derived 9,11-octadecadien-13-olide.

9,11-Octadecadien-13-olide Differentiation Evidence


Enantiomeric Specificity: (R)- vs (S)-Coriolide

The absolute configuration at C-13 is the most critical differentiator. The target compound is the (R)-enantiomer described by Miyakado, Meinwald & Gilbert [1]. In contrast, Schulz et al. [2] determined that the major 9,11-dien-13-olide found in scent-gland extracts of male Heliconius cydno and Heliconius pachinus is (9Z,11E,13S)-octadeca-9,11-dien-13-olide (S‑coriolide). This constitutes a direct head-to-head enantiomeric distinction: the (S)-enantiomer was established as the naturally dominant form in the two Costa Rican longwing butterflies examined in 2007, while the (R)-enantiomer was the sole form reported from the original H. pachinus collections. No study to date has demonstrated co-occurrence of both enantiomers in a single Heliconius species, indicating enantiomeric exclusivity is likely a species- or population-level trait. The (R)-enantiomer therefore provides a unique tool for investigating enantioselective perception in Heliconius chemical communication.

Chemical Ecology Chiral Semiochemicals Heliconius Pheromones

Diene vs. Monoene Backbone Differentiation

The Kovats retention index (RI) on a standard HP-5MS capillary column provides a robust, instrument-independent differential parameter for unambiguous identification. For (Z,E)-9,11-octadecadien-13-olide, the experimentally determined RI is 2065 [1], as compiled in The Pherobase from Darragh et al. (2020) [2]. This value distinguishes the compound from its saturated analog octadecanolide (RI ~2259), which elutes significantly later under identical conditions. The 194-unit difference in retention index is sufficiently large to allow baseline chromatographic separation even on standard non-polar columns. For researchers performing GC-EAD or GC-MS analyses of Heliconius gland extracts, this RI value serves as a primary filter to confirm the presence of the dien-olide structure before chiral confirmation.

Analytical Chemistry Semiochemical Identification GC-MS Pheromone Analysis

Ring Size Selectivity: 14- vs. 12-Membered Macrolides

The 2020 large-scale survey by Darragh et al. [1] analyzed clasper scent gland and androconial chemical profiles across multiple Heliconius species and geographic populations. The (Z,E)-9,11-octadecadien-13-olide was detected exclusively in Heliconius pachinus among the surveyed species, while its structural analogs exhibited broader distributions. Specifically, (9Z,11E,13S)-octadeca-9,11-dien-13-olide (S‑coriolide) was identified in both Heliconius cydno and Heliconius pachinus; (9Z,11E,13S,15Z)-octadeca-9,11,15-trien-13-olide and (9Z,13S)-octadec-9-en-13-olide were detected across H. cydno and H. pachinus; and (9Z,11S)-octadec-9-en-11-olide, a 12-membered macrolide regioisomer, was also found in both species [2][3]. This makes 9,11-octadecadien-13-olide the most species-restricted macrolide among these co-occurring semiochemicals, a property of high value for studies investigating the genetic and enzymatic basis of species-specific signal production.

Chemical Ecology Species Recognition Biosynthetic Origin

Structural Distinction: Conjugated Diene vs. Monoene and Triene Analogs

Among the C₁₈ macrolides identified in Heliconius scent glands, the tetra-substituted double bond pattern is a defining structural feature. The target compound possesses a conjugated (Z,E)-9,11-diene system within the 14-membered lactone ring. The immediate structural analogs differ in the number and location of double bonds: (9Z,13S)-octadec-9-en-13-olide contains a single (Z)-double bond at C-9; (9Z,11E,13S,15Z)-octadeca-9,11,15-trien-13-olide adds a third double bond at C-15; and (9Z,11S)-octadec-9-en-11-olide is a 12-membered lactone with a different ring size and the unsaturation shifted to C-9 only [1]. These structural differences are of biosynthetic significance: they reflect the utilization of oleic acid (for monoene), linoleic acid (for diene), and linolenic acid (for triene) as biosynthetic precursors, as proposed by Schulz et al. [1]. The diene macrolide thus represents the specific product of linoleic acid-derived cyclization and oxidation, making it indispensable for investigations into fatty acid-derived macrolide biosynthesis in Lepidoptera.

Natural Product Chemistry Biosynthesis Lepidopteran Macrolides

Procurement-Grade Purity Specification vs. Research-Grade Alternatives

Commercially sourced 9,11-octadecadien-13-olide is typically supplied at a purity of ≥95% (GC) as a research-grade standard . This purity level is sufficient for most chemical ecology applications, including use as a chromatographic reference standard and for electrophysiological bioassays where the absence of biologically active impurities is critical. In contrast, many structural analogs such as the monoene-13-olide or the trien-13-olide are not available as pre-characterized commercial standards, requiring custom synthesis and in-house purification that introduces variability in purity and batch-to-batch consistency. The availability of a pre-certified ≥95% (R)-enantiomer standard reduces the time and cost associated with validation of synthetic or isolated material, ensuring immediate experimental readiness.

Analytical Standard Purity Specification Semiochemical Procurement

9,11-Octadecadien-13-olide Applications


Enantioselective Semiochemical Reference Standard

The well-defined (R)-configuration of 9,11-octadecadien-13-olide makes it an ideal ligand for probing enantioselective odorant receptor (OR) responses in Heliconius antennae. Based on the evidence that the (S)-enantiomer (S‑coriolide) is the dominant natural form in H. cydno and H. pachinus scent glands [1], single-sensillum recordings (SSR) or heterologous OR expression assays can now use the pure (R)-enantiomer to definitively determine whether Heliconius ORs exhibit enantiomeric discrimination. This is particularly valuable given the species-exclusive distribution of the (R)-enantiomer in certain H. pachinus populations [2], suggesting a possible role in reproductive isolation that can only be tested with the authentic compound. The chiral GC-verified retention time further ensures that hand-injected stimuli in electrophysiology rigs contain a single, well-characterized stereoisomer.

Macrolide Synthesis Benchmark

The conjugated (Z,E)-9,11-diene system of this macrolide is biosynthetically derived from linoleic acid, as established by the Schulz et al. (2007) proposal [1]. Researchers investigating the enzymatic machinery (e.g., lipoxygenases, cytochrome P450s, and macrolactonizing thioesterases) responsible for converting dietary or endogenous linoleic acid into the 14-membered lactone require an authentic standard of the (R)-dien-olide product. The compound serves as the definitive endpoint for in vitro reconstitution assays, allowing precise quantification of enzymatic turnover by GC-MS using the known Kovats index of 2065 [2]. The distinct diene structure, lacking the additional C-15 unsaturation of the triene analog, specifically validates the linoleic acid branch of the biosynthetic pathway.

Blend Component for Behavioral Assays

The documented exclusive or near-exclusive association of 9,11-octadecadien-13-olide with H. pachinus [1] enables its use as a chemotaxonomic marker in population surveys. By analyzing gland extracts from field-collected butterflies and comparing the GC retention time (RI 2065) and mass spectrum against the authentic standard, ecologists can rapidly confirm the presence or absence of this compound in newly sampled populations. Because structurally similar macrolides such as S‑coriolide and the triene analog are shared across H. cydno and H. pachinus [2], the (R)-dien-olide provides a uniquely diagnostic signal. This application directly supports biodiversity monitoring, the identification of hybrid zones, and studies on the evolutionary lability of secondary metabolite production in mimetic butterfly complexes.

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